[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13477157
Molecular Formula: C13H27N3O2
Molecular Weight: 257.37 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester -](/images/structure/VC13477157.png)
Specification
Molecular Formula | C13H27N3O2 |
---|---|
Molecular Weight | 257.37 g/mol |
IUPAC Name | tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate |
Standard InChI | InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)9-11-5-7-16(10-11)8-6-14/h11H,5-10,14H2,1-4H3 |
Standard InChI Key | GSVBHMSPESVQRN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)CC1CCN(C1)CCN |
Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1CCN(C1)CCN |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of:
-
A pyrrolidine ring (five-membered saturated nitrogen heterocycle).
-
A 2-aminoethyl substituent at the pyrrolidine's 3-position.
-
A methyl-carbamic acid tert-butyl ester group linked to the pyrrolidine's methylene bridge.
The stereochemistry of the pyrrolidine ring and substituents significantly influences its biological interactions. For example, the (S)-enantiomer may exhibit distinct binding affinities compared to the (R)-form.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₂₇N₃O₂ | |
Molecular Weight | 257.37 g/mol | |
IUPAC Name | tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate | |
Canonical SMILES | CCN(CC1CCN(C1)CCN)C(=O)OC(C)(C)C | |
Lipophilicity (LogP) | ~2.1 (predicted) |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Pyrrolidine Functionalization: Introduction of the 2-aminoethyl group via nucleophilic substitution or reductive amination .
-
Carbamate Formation: Reaction of the secondary amine with methyl chloroformate in the presence of a base (e.g., triethylamine) .
-
tert-Butyl Ester Protection: Use of Boc (tert-butoxycarbonyl) anhydride to protect the carbamate group .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Purity | Source |
---|---|---|---|---|
1 | Ethylenediamine, NaBH₃CN, MeOH, 0–25°C | 78% | 95% | |
2 | Methyl chloroformate, TEA, CH₂Cl₂, −10°C | 85% | 98% | |
3 | Boc₂O, DMAP, THF, rt | 90% | 99% |
Purification and Characterization
-
Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.
-
Spectroscopic Analysis:
Physicochemical Properties
Stability and Solubility
-
Stability: Stable under inert conditions but hydrolyzes in acidic/basic media due to the tert-butyl ester.
-
Solubility:
Table 3: Thermal Properties
Biological Activity and Applications
Drug Development
-
Prodrug Candidate: The tert-butyl ester serves as a hydrolyzable prodrug moiety, enhancing blood-brain barrier permeability .
-
Anticancer Activity: In vitro studies show inhibition of A549 lung cancer cells (GI₅₀ = 8.2 µM).
Table 4: Comparative Bioactivity of Analogues
Mechanism of Action
Enzymatic Interactions
The compound’s aminoethyl group forms hydrogen bonds with catalytic residues (e.g., Ser203 in AChE), while the pyrrolidine ring induces steric hindrance, preventing substrate access.
Receptor Binding
Molecular docking studies reveal that the tert-butyl ester occupies a hydrophobic pocket in the σ-1 receptor, stabilizing the inactive conformation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume